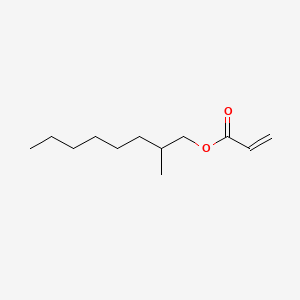

2-Methyloctyl acrylate

Description

Structure

3D Structure

Properties

CAS No. |

93804-45-6 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

2-methyloctyl prop-2-enoate |

InChI |

InChI=1S/C12H22O2/c1-4-6-7-8-9-11(3)10-14-12(13)5-2/h5,11H,2,4,6-10H2,1,3H3 |

InChI Key |

VISWPKGUIWDFQG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)COC(=O)C=C |

Origin of Product |

United States |

Polymerization Studies of 2 Methyloctyl Acrylate

Free Radical Homopolymerization Kinetics and Mechanisms

The free radical homopolymerization of acrylates, including structurally similar long-chain acrylates to 2-Methyloctyl acrylate (B77674), is a cornerstone of polymer synthesis. This process is characterized by a chain reaction involving initiation, propagation, and termination steps.

Initiation Mechanisms and Initiator Systems (e.g., Benzoyl Peroxide, AIBN)

The initiation of free-radical polymerization involves the generation of radical species that react with the monomer. This is typically achieved through the thermal decomposition of an initiator. mdpi.com

Benzoyl Peroxide (BPO): BPO is a common peroxide initiator. google.com Upon heating, the relatively weak oxygen-oxygen bond in BPO undergoes homolytic cleavage to produce two benzoyloxy radicals. youtube.comresearchgate.net These radicals can then initiate polymerization by adding to the double bond of an acrylate monomer. youtube.com The decomposition of BPO can be accelerated by the presence of amines, allowing for polymerization at lower temperatures. researchgate.netnih.gov

Azobisisobutyronitrile (AIBN): AIBN is a widely used azo initiator. biolar.lv Its popularity stems from its decomposition at a moderate temperature range (typically 65–85°C) into two cyanoisopropyl radicals and a molecule of nitrogen gas. add-tek.com The nitrogen gas is inert and bubbles out of the reaction mixture, which is an advantage over peroxide initiators that can sometimes engage in side reactions. add-tek.com The decomposition rate of AIBN is generally not affected by the presence of additives. biolar.lv The initiation process begins when the cyanoisopropyl radical adds to the acrylate monomer. mdpi.com An initiator efficiency factor (f) is often used in kinetic models to account for the fact that not all radicals generated successfully initiate a polymer chain due to side reactions, such as the "cage effect". mdpi.com

| Initiator System | Decomposition Mechanism | Typical Temperature Range | Key Byproducts |

| Benzoyl Peroxide (BPO) | Homolytic cleavage of the O-O bond | > 60°C (thermal); lower with amines youtube.comresearchgate.net | Benzoyloxy radicals, potentially CO2 and phenyl radicals |

| Azobisisobutyronitrile (AIBN) | Homolytic cleavage of C-N bonds | 65–85°C add-tek.com | Cyanoisopropyl radicals, Nitrogen gas |

Propagation Kinetics and Rate Coefficients

Propagation is the step where the polymer chain grows by the sequential addition of monomer molecules to the active radical center at the end of the growing chain. youtube.com The rate of this step is described by the propagation rate coefficient (k_p). For acrylates, the k_p is influenced by factors such as temperature and the structure of the monomer. Acrylates generally polymerize faster than methacrylates because the secondary radicals formed at the propagating end of acrylate chains are less stable and therefore more reactive than the tertiary radicals formed from methacrylates. researchgate.net

Kinetic studies on monomers structurally similar to 2-Methyloctyl acrylate, such as n-butyl acrylate (BA) and 2-ethylhexyl acrylate (EHA), provide insight into its expected behavior. The k_p for EHA is nearly an order of magnitude higher than that for BA. mdpi.com Pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC) is a standard method for determining accurate k_p values. mdpi.com For methyl acrylate, a benchmark dataset provides recommended Arrhenius parameters for calculating k_p at different temperatures. rsc.org

| Monomer | Activation Energy (E_A) (kJ mol⁻¹) | Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) |

| Methyl Acrylate | 17.3 rsc.org | 1.41 x 10⁷ rsc.org |

Termination Mechanisms and Control of Polymerization Rate

Termination is the final stage of polymerization, where the active radical chains are deactivated. For acrylates, termination can occur through two primary mechanisms:

Combination (Coupling): Two growing radical chains join to form a single, longer polymer chain. youtube.com

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end. youtube.com

While it was traditionally thought that combination was the dominant termination mechanism for acrylates, some studies suggest that disproportionation can be the exclusive pathway at certain temperatures (e.g., 25°C). nih.govresearchgate.netresearchgate.net At higher temperatures, backbiting can lead to the formation of mid-chain radicals, complicating the termination pathways. nih.gov

Solvent Effects on Polymerization Behavior (e.g., Emulsion Polymerization with Water as Moderator)

The choice of solvent can significantly impact the kinetics and outcome of free radical polymerization. tu-clausthal.de In solution polymerization, the solvent can influence the reactivity of the monomers and radicals. mdpi.com For monomers capable of hydrogen bonding, such as those with hydroxyl groups, polar solvents can alter the electron density around the double bond and thus affect the monomer's reactivity. mdpi.com Studies on the copolymerization of various acrylates and methacrylates have shown that solvent polarity can influence both homopropagation rate coefficients and copolymerization reactivity ratios. rsc.org

Emulsion polymerization is a specific technique where a water-insoluble monomer is polymerized in an aqueous medium stabilized by a surfactant. Water acts as a heat transfer medium, or moderator, allowing for good temperature control. researchgate.net The polymerization primarily occurs within micelles, which are swollen with monomer. researchgate.net This compartmentalization allows for the production of high molecular weight polymers at a high polymerization rate, as the radicals are segregated within the micelles, reducing the probability of bimolecular termination. researchgate.net

Bulk and Solution Polymerization Techniques

Bulk Polymerization: This technique involves the polymerization of the monomer in the absence of any solvent. mdpi.com The initiator is dissolved directly in the monomer. While this method offers high purity of the resulting polymer, it can be difficult to control due to the potential for a strong autoacceleration effect, leading to a rapid increase in viscosity and temperature. mdpi.com

Solution Polymerization: In this method, the monomer and initiator are dissolved in an inert solvent. tu-clausthal.de The solvent helps to dissipate the heat generated during polymerization, allowing for better temperature control and reducing the viscosity of the reaction mixture. tu-clausthal.de However, the presence of the solvent can lead to lower polymerization rates and molecular weights compared to bulk polymerization. The choice of solvent can also introduce chain transfer reactions, which can limit the molecular weight of the polymer. tu-clausthal.de

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled/Living Radical Polymerization (CRP) techniques offer significant advantages over conventional free radical polymerization, including the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. bohrium.comescholarship.org These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.

Several CRP methods have been successfully applied to acrylate monomers, which can be extrapolated to this compound. These include:

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile technique that uses a transition metal complex (e.g., based on copper or nickel) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edumdpi.com It has been used to polymerize various acrylates, yielding polymers with narrow polydispersities (M_w/M_n typically between 1.1 and 1.4). cmu.edu Reverse ATRP, which can use a conventional initiator like AIBN in conjunction with the deactivating transition metal complex, has also been successfully applied to acrylates. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is another powerful CRP method that allows for the controlled polymerization of a wide range of monomers, including acrylates. mdpi.com It involves the use of a chain transfer agent (a RAFT agent) to mediate the polymerization via a reversible chain transfer process. researchgate.net

Cobalt-Mediated Radical Polymerization (CMRP): This technique uses cobalt complexes to control the polymerization, operating through mechanisms of reversible termination or degenerative transfer. rsc.org It has been shown to effectively control the polymerization of methyl acrylate at moderate temperatures. rsc.org

Photocontrolled Radical Polymerization: Recent advancements have utilized light, often in conjunction with a photoredox catalyst (e.g., iridium-based), to regulate the polymerization process. bohrium.comescholarship.org This method provides excellent temporal control, allowing the polymerization to be switched "on" and "off" by exposing it to or removing it from a light source. bohrium.comescholarship.org This technique has been successfully applied to a variety of acrylate monomers. escholarship.org

These controlled methods provide a pathway to synthesize well-defined polymers from monomers like this compound, enabling the creation of advanced materials with tailored properties.

Atom Transfer Radical Polymerization (ATRP) Strategies

Atom Transfer Radical Polymerization (ATRP) is a versatile method of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. cmu.edu The mechanism relies on a reversible halogen atom transfer between a dormant polymer chain and a transition metal complex, typically copper-based, which maintains a low concentration of active radicals and minimizes termination reactions. cmu.edu

Investigation of Initiator Systems and Ligand Effects (e.g., Alkyl Halides, N-containing Ligands)

The success of an ATRP reaction is highly dependent on the choice of initiator, catalyst (metal halide), and ligand. The initiator, typically an alkyl halide, determines the number of growing polymer chains. ijpras.com For acrylates, common initiators include ethyl 2-bromoisobutyrate (EBiB) and methyl 2-bromopropionate (MBrP). cmu.edu

The selection of the initiator and ligand system is critical for controlling the polymerization of acrylates, as illustrated by the examples in the table below.

Table 1: Initiator and Ligand Systems in the ATRP of Various Acrylates

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Polydispersity (Mw/Mn) |

|---|---|---|---|---|---|

| Methyl Acrylate | Ethyl 2-bromoisobutyrate (EBiB) | CuBr/PMDETA | Anisole | 60 | 1.07 |

| Methyl Acrylate | Ethyl 2-bromoisobutyrate (EBiB) | CuBr/TPEDA | Bulk | 80 | 1.13 |

| n-Butyl Acrylate | Not Specified | CuBr/PMDETA | Not Specified | Not Specified | <1.5 |

This table presents data from studies on various acrylate monomers to illustrate the effects of different initiator and ligand systems. cmu.edubanglajol.info

Control over Molecular Weight and Polydispersity

A key advantage of ATRP is the ability to precisely control the molecular weight and achieve a narrow molecular weight distribution, quantified by the polydispersity index (Mw/Mn). The theoretical number-average molecular weight (Mn) can be predetermined by the initial ratio of monomer to initiator concentration. Experimental molecular weights typically show a linear increase with monomer conversion, confirming the "living" or controlled nature of the polymerization. cmu.edu

For various acrylates, including methyl acrylate, n-butyl acrylate, and lauryl acrylate, ATRP has successfully produced polymers with low polydispersity values, often below 1.3. cmu.educmu.edu This level of control is essential for creating well-defined materials and enables the synthesis of block copolymers. For example, a poly(methyl methacrylate) macroinitiator has been effectively used to initiate the ATRP of butyl acrylate, resulting in a diblock copolymer with a low polydispersity of 1.15, demonstrating high initiation efficiency and preservation of chain-end functionality. cmu.edu

Table 2: Control over Molecular Weight and Polydispersity in Acrylate ATRP

| Monomer System | Initiator/Macroinitiator | Resulting Polymer | Mn ( g/mol ) | Mw/Mn |

|---|---|---|---|---|

| Methyl Acrylate | EBiB | Poly(methyl acrylate) | 9,700 | 1.13 |

| Lauryl Acrylate | MBrP | Poly(lauryl acrylate) | 12,400 | 1.26 |

| PMMA-b-PBA | Poly(methyl methacrylate) | PMMA-b-Poly(butyl acrylate) | 19,000 | 1.15 |

This table summarizes findings on molecular weight control for different acrylate systems, showcasing the synthesis of both homopolymers and block copolymers with narrow polydispersity. cmu.educmu.edu

Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization

Reversible Addition–Fragmentation Chain-Transfer (RAFT) polymerization is another powerful technique for controlled radical polymerization, known for its versatility and tolerance to a wide range of monomers and reaction conditions. The process is mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which reversibly deactivates propagating polymer chains through a degenerative transfer mechanism. unibo.it

Synthesis and Application of Macro-RAFT Agents

Macro-RAFT agents are polymeric chain transfer agents that can be used to synthesize block copolymers. A common strategy involves first synthesizing a homopolymer with a reactive RAFT end-group, which is then used to initiate the polymerization of a second monomer.

For instance, an amphiphilic macro-RAFT agent can be created by polymerizing acrylic acid with a suitable CTA like 2-(dodecylthiocarbonylthio)-2-methylpropionic acid. unibo.it The resulting poly(acrylic acid) macro-RAFT agent, which possesses both hydrophobic and hydrophilic segments, can then be employed to control the polymerization of other monomers in different media, such as miniemulsion systems. unibo.it The use of these macro-RAFT agents enables the creation of well-defined block copolymers where one block is formed from the macro-RAFT agent and the second block is grown from it. nih.gov

Functionalization of Polymeric Backbones via RAFT Grafting

RAFT polymerization is a valuable tool for creating graft copolymers, where polymer chains are attached as side chains to a main polymer backbone. This can be achieved through several "grafting" strategies:

"Grafting-from": In this approach, RAFT agents are first incorporated into the polymer backbone. These immobilized CTAs then initiate the polymerization of a monomer, causing new polymer chains to grow "from" the backbone.

"Grafting-to": This method involves synthesizing polymer side chains separately via RAFT polymerization. These pre-formed chains, which have a reactive end-group, are then attached "to" a functionalized polymer backbone.

"Grafting-through": This strategy involves the copolymerization of a macromonomer (a polymer chain with a polymerizable group at one end) with another monomer.

These techniques allow for the precise design of complex polymer architectures with tailored properties. For example, a hydrophilic polymer like poly(2-hydroxyethyl acrylate) could serve as a backbone, with side chains of another polymer grafted from it using a combination of RAFT and other polymerization techniques.

Photoinitiated Polymerization and Curing Mechanisms

Photoinitiated polymerization, or photopolymerization, utilizes light energy to initiate polymerization reactions. This process is fundamental to UV curing, a technology used in coatings, inks, and adhesives. The basic mechanism involves a photoinitiator molecule that, upon absorption of light (typically UV), generates reactive species such as free radicals. nih.gov

In the context of acrylates, the process begins with the photolysis of the initiator, which creates primary radicals. nih.gov These radicals then react with acrylate monomer molecules, initiating a chain reaction that propagates until termination occurs. nih.gov

More advanced systems, known as dual-curing systems, combine photopolymerization with another chemical reaction to achieve enhanced material properties. A common strategy for acrylates involves an initial base-catalyzed thiol-Michael addition reaction. In formulations with an excess of acrylate groups, a primary network is formed via the thiol-Michael reaction. Subsequently, the remaining unreacted acrylate groups are polymerized through photoinitiated free radical polymerization. nih.gov This two-stage process allows for temporal control over the curing and results in a covalently bonded interpenetrating network. nih.gov

Furthermore, controlled radical polymerization techniques have been adapted to be regulated by light. For example, a visible-light-mediated ATRP process using an iridium-based photocatalyst has been shown to effectively control the polymerization of various acrylates. escholarship.org This method allows the polymerization to be activated and deactivated simply by turning a light source on and off, offering a high degree of temporal control over the polymer chain growth. escholarship.org

UV-Curable Acrylate Systems

UV-curable systems are a cornerstone of modern materials science, offering rapid, energy-efficient, and environmentally friendly methods for producing crosslinked polymer networks. These systems typically consist of monomers, oligomers, and a photoinitiator that, upon exposure to ultraviolet (UV) light, generates reactive species to initiate polymerization. Acrylates are favored in these formulations due to their high reactivity.

While specific kinetic data for this compound in UV-curable systems is not extensively documented in publicly available literature, the general principles of acrylate photopolymerization apply. The polymerization rate in these systems is influenced by several factors, including the concentration of the photoinitiator, the intensity of the UV light, and the chemical structure of the acrylate monomer. The branched nature of the 2-methyloctyl group can influence the viscosity of the formulation and the mobility of the propagating radical, which in turn affects the polymerization kinetics and the final properties of the cured material.

Radical-Mediated Photopolymerization Processes

The photopolymerization of acrylates proceeds via a free-radical chain-growth mechanism. This process is characterized by three main stages: initiation, propagation, and termination.

Initiation: A photoinitiator absorbs UV radiation and cleaves to form free radicals. These radicals then react with an acrylate monomer molecule, initiating the polymerization process.

Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, leading to the rapid growth of a polymer chain.

Termination: The growth of polymer chains is halted through various termination reactions, such as combination or disproportionation of two growing polymer radicals.

The kinetics of radical-mediated photopolymerization of acrylates can be complex, often exhibiting autoacceleration, where the polymerization rate increases as the reaction progresses due to a decrease in the termination rate in the increasingly viscous medium. This is followed by autodeceleration as the propagation becomes diffusion-controlled at high conversions. For branched acrylates like this compound, the steric hindrance from the alkyl chain can influence the propagation and termination rate constants.

Dual-Curing Systems Involving this compound

Dual-curing systems utilize two distinct polymerization reactions that can be triggered sequentially or simultaneously, offering enhanced control over the material's properties at different stages. mdpi.comresearchgate.netnih.gov Acrylate chemistry is highly versatile and widely used in such systems. mdpi.comresearchgate.netnih.gov These processes can result in the formation of interpenetrating polymer networks (IPNs), which often exhibit synergistic properties compared to their individual components. mdpi.com

While specific studies detailing the use of this compound in dual-curing systems are scarce, its participation can be inferred from the well-established reactivity of acrylates in these processes. Dual-curing systems can combine photopolymerization with other reactions like thermal curing or click chemistry reactions. etnatec.comnih.gov

Thiol-Acrylate Reaction Mechanisms (Radical-Mediated vs. Michael Addition)

Thiol-acrylate reactions are a prominent example of "click chemistry" and can proceed through two primary mechanisms in dual-curing systems: radical-mediated thiol-ene polymerization and base- or nucleophile-catalyzed Michael addition. mdpi.comresearchgate.netnuaa.edu.cnnsf.govusm.edudaneshyari.comunirioja.esmdpi.com

The radical-mediated thiol-acrylate reaction involves the addition of a thiyl radical across the double bond of the acrylate. This reaction competes with the homopolymerization of the acrylate.

In contrast, the thiol-acrylate Michael addition is a step-growth reaction that occurs between a thiol and an acrylate in the presence of a base or nucleophilic catalyst. researchgate.netnuaa.edu.cnnsf.govusm.edu This reaction is generally not inhibited by oxygen and can proceed at room temperature. The kinetics of the Michael addition are influenced by the nature of the catalyst, the solvent, and the structure of both the thiol and the acrylate. The branched structure of this compound may introduce steric effects that could influence the rate of the Michael addition.

A representative kinetic study of a two-stage thiol-acrylate reaction, as monitored by real-time FTIR, demonstrates the distinct stages of these reactions. researchgate.net The initial stage is the Michael addition, followed by the photopolymerization of the remaining acrylate groups.

Table 1: Representative Kinetic Data for a Two-Stage Thiol-Acrylate Reaction This table is based on generalized data for thiol-acrylate systems and is for illustrative purposes as specific data for this compound was not available.

| Stage | Reaction | Catalyst/Initiator | Time (min) | Thiol Conversion (%) | Acrylate Conversion (%) |

|---|---|---|---|---|---|

| 1 | Michael Addition | Amine Catalyst | 0 - 300 | ~100 | ~78 |

Interpenetrating Polymer Networks (IPNs) based on Acrylate Homopolymerization

Interpenetrating Polymer Networks (IPNs) are composed of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. researchgate.netpolicycommons.netjlu.edu.cnresearchgate.netkpi.uamdpi.comdntb.gov.uaresearchgate.netresearchgate.netnih.gov The formation of IPNs through dual-curing mechanisms can lead to materials with enhanced mechanical properties, such as improved toughness and impact resistance. researchgate.netresearchgate.net

In the context of a dual-curing system involving this compound, a first network could be formed, for example, through a non-acrylate polymerization, followed by the UV-induced homopolymerization of the this compound to form the second, interpenetrating network. The synthesis of such IPNs allows for the combination of potentially disparate polymer properties. The morphology and final properties of the IPN are highly dependent on the kinetics of the individual network formations and the degree of phase separation between the component polymers.

The mechanical properties of IPNs are often superior to those of the individual networks. For instance, the inclusion of a rubbery poly(acrylate) network within a more rigid polymer matrix can significantly enhance the toughness of the material.

Table 2: Illustrative Mechanical Properties of an Acrylate-Based IPN This table presents hypothetical data to illustrate the potential property enhancements in an IPN system containing a poly(this compound) network, as specific data is not available.

| Material | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

|---|---|---|---|

| Polymer Network 1 | 50 | 5 | 2.5 |

| Poly(this compound) | 5 | 300 | 0.01 |

Copolymerization Studies Involving 2 Methyloctyl Acrylate

Copolymerization with Common Acrylates and Methacrylates

The properties of copolymers derived from long-chain alkyl acrylates are significantly influenced by the choice of comonomer. Shorter-chain acrylates, methacrylates, and functional monomers are commonly used to balance the flexibility and softness imparted by the 2-MOA monomer.

Studies with Methyl Acrylate (B77674) (MA) and Ethyl Acrylate (EA)

The combination of hydrophilic monomers like MA with more hydrophobic, long-chain acrylates allows for the synthesis of copolymers with balanced hydrophilic-hydrophobic properties. sapub.org This balance is crucial for applications requiring controlled interaction with different surfaces or media. The process often involves free-radical polymerization, initiated by thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). vot.pl The final copolymer's characteristics are dictated by the molar ratio of the monomers in the initial feed. sapub.org

Copolymerization with n-Butyl Acrylate (BA) and 2-Ethylhexyl Acrylate (EHA)

n-Butyl Acrylate (BA) and 2-Ethylhexyl Acrylate (EHA) are two of the most widely used "soft" monomers in the production of coatings and adhesives. mdpi.com Their homopolymers have low glass transition temperatures, imparting flexibility and tackiness to the final product. When copolymerized with another soft monomer like 2-MOA, the resulting polymer tends to have a very low Tg, enhancing its properties as a pressure-sensitive adhesive (PSA).

Studies on BA and EHA copolymer systems show that the polymerization kinetics and final polymer properties are highly dependent on the monomer feed composition. For instance, in BA/EHA copolymerization, higher polymerization rates are often observed when the proportion of EHA is increased. mdpi.com The bulky side chains of both EHA and 2-MOA can influence polymer properties, with research on EHA-based copolymers suggesting that such structures can facilitate facile, autonomous self-healing over a broad composition range. nih.govnih.gov

Integration with Methyl Methacrylate (B99206) (MMA)

Methyl Methacrylate (MMA) is a "hard" monomer frequently copolymerized with soft acrylates to increase the Tg, improve mechanical strength, and enhance cohesion. mdpi.com The integration of MMA into a polymer backbone containing a long-chain acrylate like 2-MOA results in a copolymer with properties intermediate to those of the respective homopolymers. scienceandtechnology.com.vn This approach is fundamental in designing materials for applications ranging from durable coatings to medical devices. sapub.org

The copolymerization of MMA with acrylates like BA is well-studied and demonstrates how the monomer ratio can be adjusted to control the final structure and properties of the copolymer. scienceandtechnology.com.vn Kinetic modeling of MMA/EHA systems further elucidates the complex interactions during polymerization, which are influenced by diffusion-controlled effects. mdpi.com

Role of Functional Monomers (e.g., Acrylic Acid) in Copolymer Design

The inclusion of small amounts of functional monomers, such as Acrylic Acid (AA), is a critical tool in copolymer design. Acrylic acid contains a carboxylic acid group, which can engage in strong intermolecular interactions like hydrogen bonding. When incorporated into an acrylate copolymer backbone, even in small quantities, AA can dramatically enhance adhesion to polar substrates, improve cohesive strength, and increase the polymer's tensile strength. researchgate.net

In systems involving butyl acrylate, the addition of methacrylic acid (a close relative of AA) was found to have a profound effect on film properties, significantly increasing tack and peel adhesion due to dipole-dipole interactions of the acid groups. researchgate.net The acidic nature of AA also allows for post-polymerization crosslinking or modification, providing another lever to control the final material properties. tijer.org The combination of MA and AA, for example, can produce materials with a wide range of hydrophilic-hydrophobic characteristics suitable for specialized applications. sapub.org

Monomer Reactivity Ratios and Sequence Distribution

r1 * r2 = 1: Ideal copolymerization, with random monomer incorporation.

r1 * r2 < 1: Tendency toward alternation.

r1 * r2 > 1: Tendency toward block copolymer formation.

Determination by Fineman-Rose and Kelen-Tudos Methods

The Fineman-Rose (F-R) and Kelen-Tudos (K-T) methods are two common linear graphical techniques used to determine monomer reactivity ratios from experimental data obtained at low monomer conversion (typically <10%). asianpubs.orgscielo.orgnih.gov Both methods rearrange the copolymer composition equation into a linear form (y = mx + c), allowing the reactivity ratios to be determined from the slope and intercept of a plotted line. rsc.org

The Fineman-Rose method is straightforward but can sometimes give undue weight to data points at the extremes of the monomer feed composition. rsc.org The Kelen-Tudos method is a refinement that introduces an arbitrary constant (α) to distribute the data more uniformly, often providing more reliable results. sapub.orgrsc.org

While specific reactivity ratios for 2-Methyloctyl acrylate are not available in the surveyed literature, the table below provides an illustrative example of data determined by these methods for the copolymerization of Methyl Methacrylate (MMA, M1) and 2-Ethoxyethyl Methacrylate (2-EOEMA, M2), a monomer with some structural similarity to long-chain acrylates. sapub.org

| Monomer 1 (M1) | Monomer 2 (M2) | Method | r1 (MMA) | r2 (2-EOEMA) | r1 * r2 | Indicated Copolymer Type |

|---|---|---|---|---|---|---|

| Methyl Methacrylate | 2-Ethoxyethyl Methacrylate | Fineman-Rose (F-R) | 0.84 | 0.77 | 0.65 | Random/Alternating |

| Methyl Methacrylate | 2-Ethoxyethyl Methacrylate | Kelen-Tudos (K-T) | 0.85 | 0.78 | 0.66 | Random/Alternating |

Note: The data presented is for the MMA/2-EOEMA system and serves as an example of how reactivity ratios are determined and interpreted. sapub.org The r1r2 product being less than 1 indicates the formation of random copolymers with a tendency toward alternation.

Influence of Monomer Structure on Reactivity

The reactivity of an acrylate monomer in copolymerization is significantly influenced by its molecular structure, specifically the nature of the alkyl ester group. In the case of this compound, the presence of a branched, secondary alkyl group (the 2-methyloctyl group) introduces considerable steric hindrance around the vinyl double bond. This structural feature plays a crucial role in its polymerization behavior when compared to linear or less bulky acrylates.

In radical polymerization, the propagating end group of an acrylate is a secondary radical. The stability of this radical and the steric accessibility of the monomer are key factors governing the rate of polymerization. For methacrylates, a more stable tertiary radical is formed, which tends to lower the reactivity of the propagating end. researchgate.net For acrylates, the reactivity is more heavily influenced by steric effects from the ester group. researchgate.net The bulky 2-methyloctyl group can shield the double bond, making it more difficult for a growing polymer chain to approach and add the monomer unit. This generally results in a lower propagation rate constant (k_p) compared to acrylates with smaller, linear alkyl chains like methyl acrylate or butyl acrylate.

When copolymerizing this compound (M1) with a comonomer (M2), its reactivity is quantified by reactivity ratios (r1 and r2). These ratios are the rate constants for a radical adding its own type of monomer versus adding the other monomer (e.g., r1 = k11/k12). While specific experimental data for this compound is not extensively published, trends can be inferred from similar branched-chain alkyl acrylates. acs.org Generally, the steric hindrance of this compound would likely lead to a reactivity ratio (r1) of less than 1 in copolymerizations with less hindered monomers like methyl acrylate, indicating a preference for cross-propagation over homopolymerization.

Table 1: Comparison of Structural Features and Expected Reactivity of Various Acrylate Monomers

| Monomer | Alkyl Group Structure | Steric Hindrance | Expected Propagation Rate (k_p) | Expected Reactivity Ratio (r1) with Methyl Acrylate |

|---|---|---|---|---|

| Methyl Acrylate | Linear (Methyl) | Low | High | ~1.0 |

| n-Butyl Acrylate | Linear (n-Butyl) | Moderate | Moderate-High | <1.0 |

| 2-Ethylhexyl Acrylate | Branched (Primary) | High | Moderate | <1.0 |

| This compound | Branched (Secondary) | Very High | Low | <<1.0 (Hypothesized) |

Statistical Analysis of Copolymer Microstructure and Monomer Sequence

The physical and chemical properties of a copolymer are fundamentally influenced by its microstructure, which includes the arrangement and sequence distribution of the different monomer units along the polymer chain. iupac.org Statistical models are employed to predict this distribution based on the monomer reactivity ratios. sapub.org

For a copolymer of this compound (M1) and a comonomer (M2), the monomer sequence distribution can be calculated using statistical methods once the reactivity ratios (r1 and r2) are known. sapub.org The probability of finding specific monomer sequences (dyads, triads, etc.) can be determined. For instance, the probabilities of forming M1-M1, M2-M2, and M1-M2 dyads are dependent on the feed composition and the reactivity ratios. mdpi.com

Given the likely low reactivity ratio of this compound (r1) and a potentially higher reactivity ratio for a less hindered comonomer (r2 > 1), the resulting copolymer would likely exhibit a random distribution with a tendency toward isolated this compound units separated by blocks of the comonomer. vot.pl An r1r2 product close to 1 would suggest a more ideal random copolymer, while a product close to 0 would indicate a tendency towards alternation. sapub.org

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR methods like HSQC and HMBC, are powerful tools for the experimental determination of copolymer microstructure. iupac.org By analyzing the chemical shifts and correlations of the protons and carbons in the polymer backbone and side chains, it is possible to quantify the sequence distribution and compare it with statistical predictions. iupac.orgemich.edu

Table 2: Illustrative Statistical Analysis of a Hypothesized Copolymer (50:50 Feed Ratio)

| Parameter | Hypothesized Value | Interpretation |

|---|---|---|

| r1 (this compound) | 0.4 | Propagating chain with M1 end prefers to add M2. |

| r2 (Methyl Acrylate) | 2.0 | Propagating chain with M2 end prefers to add M2. |

| r1 * r2 | 0.8 | Indicates a tendency toward a random copolymer. |

| Dyad Probability (M1-M1) | Low | The copolymer would contain short sequences of M2 and isolated M1 units. |

| Dyad Probability (M2-M2) | High | |

| Dyad Probability (M1-M2) | Moderate |

Graft Copolymerization Strategies

Graft copolymerization is a versatile method for modifying the properties of a pre-existing polymer backbone by covalently attaching side chains of a different polymer. This technique allows for the combination of distinct properties, such as the durability of a polyolefin with the specific functionality provided by poly(this compound) grafts.

Grafting onto Polyolefins (e.g., High-Density Polyethylene)

High-Density Polyethylene (B3416737) (HDPE) is a widely used commodity plastic known for its chemical resistance and mechanical strength. However, its non-polar nature limits its utility in applications requiring adhesion or compatibility with polar materials. Grafting polar monomers like this compound onto the HDPE backbone can overcome these limitations.

The process typically involves a free-radical mechanism, where radicals are generated on the HDPE chain. This can be achieved through methods like pre-irradiation or, more commonly, by using a chemical initiator like benzoyl peroxide or dicumyl peroxide in a melt-grafting process within an extruder. ippi.ac.irsemanticscholar.org The initiator abstracts hydrogen atoms from the polyethylene backbone, creating macro-radicals that can initiate the polymerization of this compound monomer, forming grafted side chains. ippi.ac.ir The bulky structure of this compound can help in reducing crosslinking side reactions during the grafting process. semanticscholar.org The introduction of the polar ester groups from the acrylate significantly alters the surface properties of the polyethylene, improving adhesion and compatibility. osti.gov

Grafting onto Bio-Derived Macromolecules (e.g., Cellulose)

Cellulose (B213188), the most abundant natural polymer, is a biodegradable and renewable resource with a backbone rich in hydroxyl groups. researchgate.net These hydroxyl groups serve as active sites for initiating graft copolymerization, allowing for the modification of cellulose to impart new properties. researchgate.net Grafting hydrophobic monomers like this compound onto the hydrophilic cellulose backbone can produce amphiphilic materials with applications as compatibilizers or moisture-resistant biocomposites. mdpi.com

The grafting can be initiated by creating radical sites on the cellulose. A common method involves using a redox initiator system, such as ceric ammonium (B1175870) nitrate (B79036) (CAN). The Ce(IV) ion complexes with the hydroxyl groups of cellulose, generating a radical on the cellulose backbone which then initiates the polymerization of the acrylate monomer. researchgate.net Another approach is to use initiators like benzoyl peroxide in a solvent system where both cellulose and the monomer can interact. mdpi.com The long, branched alkyl chain of this compound would significantly increase the hydrophobicity of the modified cellulose.

Effects of Grafting on Thermal Behavior and Decomposition

Thermogravimetric Analysis (TGA) is used to study the decomposition of these materials. For an HDPE-g-P(2-MOA) copolymer, the TGA curve would likely show a multi-step degradation process. The first weight loss step at a lower temperature would correspond to the decomposition of the acrylate side chains, while the main HDPE backbone would degrade at a higher temperature. dergipark.org.trdergipark.org.tr The presence of the grafted chains can disrupt the crystalline structure of HDPE, which may slightly lower the onset temperature of its decomposition. ippi.ac.ir

Table 3: Expected Thermal Decomposition Behavior of Graft Copolymers

| Material | Expected Decomposition Onset (°C) | Primary Decomposition Stage(s) | Effect of Grafting |

|---|---|---|---|

| High-Density Polyethylene (HDPE) | ~450 °C | Single-stage decomposition | N/A |

| HDPE-g-P(2-MOA) | ~350-400 °C | Two-stage: 1st (acrylate grafts), 2nd (HDPE backbone) | Introduces a lower temperature degradation step. dergipark.org.tr |

| Cellulose | ~315 °C | Single-stage decomposition with high char residue | N/A |

| Cellulose-g-P(2-MOA) | ~280-300 °C | Multi-stage: Initial loss from grafts, followed by cellulose | Generally decreases the initial decomposition temperature. curresweb.com |

Structure Property Relationships in Poly 2 Methyloctyl Acrylate and Its Copolymers

Influence of 2-Methyloctyl Side Chain on Polymer Properties

The size, shape, and flexibility of the 2-methyloctyl side chain are critical determinants of the polymer's physical behavior. This branched eight-carbon alkyl group imparts unique properties compared to linear or shorter-chain poly(alkyl acrylates).

The glass transition temperature (Tg) is a key thermal property of amorphous polymers like poly(2-methyloctyl acrylate), marking the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(n-alkyl acrylates), the Tg is strongly influenced by the length and structure of the alkyl side chain.

Generally, as the length of the linear alkyl side chain increases, the Tg of poly(n-alkyl acrylates) decreases. bohrium.comosti.gov This is due to the plasticizing effect of the longer, more flexible side chains, which increases the free volume between polymer chains and allows for segmental motion of the polymer backbone to occur at lower temperatures. bohrium.com

However, branching in the alkyl side chain has the opposite effect, leading to an increase in Tg compared to a linear isomer of the same carbon number. The branching restricts the rotational freedom of the side chain, hindering the packing of polymer chains and reducing segmental mobility, which necessitates higher temperatures to induce the glassy-to-rubbery transition. researchgate.net For instance, poly(2-ethylhexyl acrylate), an isomer of poly(this compound), has a reported Tg of approximately -50°C. scribd.com This is higher than what would be expected for a linear poly(n-octyl acrylate), which has a Tg of around -65°C. melagraki.com The methyl branch at the second carbon position in the 2-methyloctyl group introduces steric hindrance that further restricts side-chain mobility, likely resulting in a Tg for poly(this compound) that is slightly higher than that of its less-branched isomers.

Table 1: Glass Transition Temperatures (Tg) of Various Poly(alkyl acrylates)

| Polymer | Alkyl Side Chain | Tg (°C) |

|---|---|---|

| Poly(n-butyl acrylate) | -C4H9 | -54 sigmaaldrich.com |

| Poly(n-hexyl acrylate) | -C6H13 | -57 scribd.com |

| Poly(n-octyl acrylate) | -C8H17 | -65 melagraki.com |

| Poly(2-ethylhexyl acrylate) | -CH2CH(C2H5)C4H9 | -50 scribd.com |

The flexibility of a polymer chain is described by its persistence length, which is a measure of the stiffness of the polymer backbone. Contrary to the trend observed for Tg, the chain flexibility of poly(n-alkyl acrylates) generally decreases (i.e., the persistence length increases) as the length of the alkyl side chain increases. bohrium.comosti.gov This is because the bulky side chains create steric hindrance that impedes rotation around the polymer backbone bonds.

The 2-methyloctyl group, being both long and branched, significantly contributes to the steric hindrance along the poly(this compound) backbone. This leads to a less flexible chain compared to polyacrylates with shorter or linear side chains. nih.gov The reduced flexibility impacts the ability of the polymer chains to entangle. While longer chains generally lead to more entanglements, the stiffness imparted by the bulky side groups can modulate the density and nature of these entanglements. upc.edu Polymers with longer side chains also tend to exhibit broader relaxation spectra, which indicates a more complex range of molecular motions and relaxation times. researchgate.net

The principle of "like dissolves like" is central to understanding polymer solubility. The solubility of a polymer is often predicted using Hansen Solubility Parameters (HSP), which are based on the energy of dispersion (δD), polar forces (δP), and hydrogen bonding (δH) of the material. hansen-solubility.comresearchgate.net A polymer is most likely to dissolve in a solvent with similar HSP values.

The 2-methyloctyl side chain is a large, non-polar alkyl group. Consequently, poly(this compound) is a predominantly non-polar polymer. This chemical nature dictates that it will be readily soluble in non-polar organic solvents such as toluene (B28343), hexane, and tetrahydrofuran (B95107) (THF), while being insoluble in polar solvents like water and methanol. kinampark.compolymersource.ca

This non-polar character also governs the compatibility of poly(this compound) in polymer blends. It is expected to be compatible with other non-polar polymers, such as polyolefins or other poly(alkyl acrylates) with long alkyl side chains. Conversely, it is likely to be incompatible with polar polymers like poly(methyl methacrylate) or poly(vinyl alcohol), leading to phase separation in blends. uobabylon.edu.iqsemanticscholar.org The compatibility in blends can be predicted by comparing the HSP of the constituent polymers; a smaller difference in HSP values suggests better compatibility. epo.orginventum.de

Table 2: Predicted Solubility of Poly(this compound)

| Solvent Type | Example Solvents | Predicted Solubility |

|---|---|---|

| Non-polar | Toluene, Hexane, Tetrahydrofuran (THF) | High |

| Polar | Water, Methanol, Ethanol | Low |

Mechanical Properties and Rheological Behavior

The mechanical and flow properties of poly(this compound) are a direct consequence of its low Tg and the influence of its bulky side chains on polymer chain dynamics.

At room temperature, poly(this compound) is in its rubbery state, which largely determines its mechanical properties. Polymers in this state are characterized by high flexibility and the ability to undergo significant deformation without fracturing.

Toughness and Elongation: The long, flexible 2-methyloctyl side chains provide a high degree of internal plasticization, allowing the polymer chains to uncoil and slide past one another under stress. This results in high elongation at break and good toughness, which is the ability of the material to absorb energy and deform plastically before fracturing. mdpi.com However, the tensile strength of such soft, rubbery polymers is typically lower than that of glassy polymers. uaic.ro

Adhesion Performance: The adhesion of a pressure-sensitive adhesive (PSA) is governed by a balance of adhesive and cohesive forces. mdpi.com The low Tg and the presence of the bulky 2-methyloctyl group contribute to a low surface energy and good wetting characteristics, which are crucial for establishing intimate contact with a substrate (adhesion). nih.gov The entanglement of the polymer chains provides the necessary cohesive strength to resist debonding. raajournal.com The flexibility of the side chains allows the polymer to dissipate energy effectively, which is beneficial for peel adhesion.

Table 3: General Mechanical Properties of Low-Tg Polyacrylates

| Property | Typical Characteristic | Influence of 2-Methyloctyl Side Chain |

|---|---|---|

| Toughness | High | Enhances energy absorption due to side chain mobility. |

| Elongation | High | Facilitates chain uncoiling and movement. |

| Tensile Strength | Low | Internal plasticization reduces resistance to deformation. |

| Adhesion | Good | Lowers surface energy, promoting good wetting. |

Crosslinking, the process of forming covalent bonds between polymer chains, has a profound effect on the mechanical properties of poly(this compound). The introduction of a crosslinked network structure restricts the mobility of the polymer chains. specialchem.com

As the crosslink density increases, the polymer transitions from a soft, rubbery material to a more rigid, elastic solid. This is manifested in several changes to its mechanical properties:

Increased Modulus and Tensile Strength: The crosslinks prevent the polymer chains from sliding past each other under stress, leading to a stiffer material with a higher Young's modulus and increased tensile strength. rsc.orgmdpi.com

Decreased Elongation at Break: The restricted chain mobility reduces the extent to which the material can be stretched before it fractures, resulting in lower elongation at break. nih.gov

Shift in Glass Transition Temperature: A higher crosslink density can lead to a slight increase in the Tg of the polymer, as more thermal energy is required to overcome the restrictions imposed by the crosslinks and initiate segmental motion. nih.govdtu.dk

The precise effect of crosslinking depends on the concentration and type of crosslinking agent used. By controlling the crosslink density, the mechanical properties of poly(this compound) can be tailored to meet the specific requirements of an application, balancing properties like toughness, strength, and elasticity. researchgate.netnih.gov

Table 4: Effect of Crosslink Density on Mechanical Properties of a Low-Tg Polyacrylate

| Crosslink Density | Tensile Strength | Elongation at Break | Young's Modulus |

|---|---|---|---|

| Low | Low | High | Low |

| Medium | Medium | Medium | Medium |

| High | High | Low | High |

Rheological Modification by 2-Methyloctyl Acrylate (B77674) Incorporation

The incorporation of this compound into a copolymer can significantly modify the rheological properties of the resulting material. The long, branched alkyl side chain of this compound introduces steric hindrance and alters the intermolecular forces between polymer chains, which in turn affects the viscosity and flow behavior of the polymer in solution and in the melt.

In general, for poly(alkyl acrylate)s, the nature of the alkyl acrylate comonomer has been shown to influence the rheological behavior of their solutions. mdpi.com While the length of the alkyl substituent may not drastically change the rheological properties in some systems, the presence of long alkyl chains can affect the flow regime of high-molecular-weight systems. mdpi.com For instance, copolymers containing long-chain alkyl acrylates like lauryl acrylate have demonstrated non-Newtonian behavior at lower concentrations compared to copolymers with shorter side chains. mdpi.com This suggests that the incorporation of this compound, with its substantial alkyl side chain, would likely lead to more pronounced non-Newtonian flow characteristics.

The melt viscosity of copolymers is also a function of the comonomer composition. Studies on copolymers of acrylonitrile (B1666552) and methyl acrylate have shown that increasing the methyl acrylate content leads to a decrease in melt viscosity, making the copolymers more processable. ijcce.ac.ir While this compound is structurally different, the principle that the incorporation of a comonomer with a bulky alkyl group can disrupt chain packing and reduce intermolecular forces, thereby lowering melt viscosity, is applicable. The large 2-methyloctyl group would act as an internal plasticizer, increasing chain mobility and facilitating flow at elevated temperatures.

The following table, based on data from analogous poly(alkyl acrylate) systems, illustrates how changes in comonomer composition can affect the viscosity of polymer solutions.

Table 1: Effect of Comonomer Composition on Polymer Solution Viscosity (Conceptual)

| Copolymer System | Comonomer with Long Alkyl Chain Content (mol%) | Relative Viscosity | Flow Behavior |

|---|---|---|---|

| Poly(Acrylonitrile-co-alkyl acrylate) | 10 | High | Newtonian |

| Poly(Acrylonitrile-co-alkyl acrylate) | 30 | Medium | Slightly Non-Newtonian |

| Poly(Acrylonitrile-co-alkyl acrylate) | 50 | Low | Non-Newtonian |

Durability and Environmental Resistance

UV Resistance and Weatherability Studies

Polyacrylates are generally known for their good resistance to UV radiation and weathering, which makes them suitable for outdoor applications. designerdata.nl However, prolonged exposure to UV radiation can lead to photodegradation, which involves chain scission and/or cross-linking reactions, ultimately causing a deterioration of the material's physical and mechanical properties. rsc.orgnih.gov The photodegradation of polyacrylates is influenced by the energy of the reacting UV photons, with shorter wavelengths causing more significant degradation. rsc.org

The table below summarizes the general effects of UV irradiation on a representative polyacrylate copolymer.

Table 2: Effect of UV Irradiation on a Representative Polyacrylate Copolymer

| Irradiation Time (hours) | Change in Molecular Weight (Mw) | Predominant Process | Observed Effects |

|---|---|---|---|

| < 60 | Increase | Cross-linking | Increased chain length |

| > 60 | Decrease | Chain Scission | Polymer degradation, chain-chain separation |

The weathering resistance of polyacrylate coatings can be significantly enhanced through the use of UV absorbers and hindered amine light stabilizers (HALS). paint.org These additives help to protect the polymer from the damaging effects of UV radiation and improve the long-term durability of the material in outdoor environments. paint.org

Hydrophobicity and Water Resistance Characteristics

The incorporation of this compound into a polymer is expected to impart significant hydrophobicity and water resistance to the material. The long, branched alkyl side chain is nonpolar and will repel water molecules, leading to a low surface energy and a high water contact angle.

The hydrophobicity of a polymer surface is directly related to the length and nature of the alkyl side chains. d-nb.info Studies on poly(alkyl methacrylate)s have shown that the water contact angle generally increases with the length of the alkyl chain. researchgate.net For instance, octyl-functionalized nanoparticles have been shown to be highly hydrophobic, with a water contact angle of around 150.6°, whereas methyl-functionalized nanoparticles are hydrophilic. d-nb.info This demonstrates the critical role of the long alkyl chain in creating a hydrophobic surface. d-nb.info

The homogeneity of the alkyl chain network on the surface also plays a significant role in determining the hydrophobicity. A more uniform and densely packed layer of hydrophobic side chains will lead to a higher water contact angle. d-nb.info The branched structure of the 2-methyloctyl group may influence the packing of the side chains at the surface, which in turn would affect the water resistance.

The following table provides representative water contact angle data for various poly(alkyl acrylate) and poly(alkyl methacrylate) surfaces, illustrating the effect of the alkyl chain on hydrophobicity.

Table 3: Water Contact Angles of Various Poly(alkyl acrylate/methacrylate) Surfaces

| Polymer | Alkyl Group | Water Contact Angle (°) | Surface Character |

|---|---|---|---|

| Poly(methyl acrylate) | Methyl | ~70-80 | Moderately Hydrophilic |

| Poly(butyl acrylate) | Butyl | ~90-100 | Hydrophobic |

| Poly(octyl methacrylate) | Octyl | ~105-115 | Highly Hydrophobic |

| Poly(dodecyl acrylate) | Dodecyl | ~110-120 | Highly Hydrophobic |

Research on Chemical Stability and Resistance to Degradation

The chemical stability of poly(this compound) is primarily determined by the stability of its polyacrylate backbone and the ester linkages of the side chains. Polyacrylates are generally resistant to a range of chemicals, including detergents, inorganic chemicals, aliphatic hydrocarbons, fats, and oils. industrialspec.com They also show good resistance to diluted acids and concentrated alkalis at room temperature. industrialspec.com However, their resistance to organic solvents can be limited. designerdata.nl

The degradation of polyacrylates can occur through several mechanisms, including chain scission and side-chain reactions. researchgate.net In the absence of oxygen, the thermal degradation of poly-n-alkyl acrylates mainly involves random main-chain scission and non-radical side-chain reactions. researchgate.net The degradation products can include the monomer, dimer, trimer, and compounds resulting from the decomposition of the alkyl ester group, such as olefins, aldehydes, and alcohols. researchgate.net

The presence of the 2-methyloctyl group is not expected to fundamentally alter the types of chemical reactions that the polyacrylate backbone can undergo. However, the bulky side chain may influence the rate of degradation by sterically hindering the approach of chemical agents to the polymer backbone. The ester linkage is a potential site for hydrolysis, particularly in the presence of strong acids or bases, which could lead to the cleavage of the 2-methyloctyl side chain and the formation of poly(acrylic acid).

The chemical resistance of a coating is influenced by several factors, including the type and concentration of the chemical, the duration and temperature of exposure, and the nature of the substrate. specialchem.com Epoxy and polyurethane-based coatings are known for their excellent chemical resistance to a wide range of substances. specialchem.com While polyacrylate coatings may not offer the same level of resistance as these systems, their stability can be enhanced through copolymerization and the incorporation of cross-linking agents.

Thermal Decomposition and Stability Studies

Thermogravimetric Analysis (TGA) of Homopolymers and Copolymers

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of polymers. For poly(this compound), its thermal degradation is expected to be similar to that of other long-chain poly(alkyl acrylates).

Studies on the thermal degradation of poly(2-ethylhexyl acrylate) (poly(2-EHA)), a close structural analog of poly(this compound), have shown that its decomposition in an inert atmosphere occurs in a multi-step process. nih.govmdpi.com A qualitative review of the thermal degradation of linear poly(2-EHA) revealed a two-step degradation mechanism. nih.gov This is attributed to two different depolymerization mechanisms: one initiated at the ends of the polymer chain and the other occurring randomly within the chain. nih.govmdpi.com

The thermal stability of poly(alkyl acrylates) is influenced by the structure of the alkyl group. In general, poly(primary acrylates) are thought to degrade via a radical mechanism. proquest.com The major degradation products from poly(primary acrylates) include alcohol, olefin, carbon dioxide, and short-chain fragments. proquest.com

The activation energy for the thermal degradation of poly(2-EHA) has been determined using isoconversional methods. For poly(2-EHA), the activation energy varies with the degree of conversion, ranging from approximately 80 kJ/mol at the initial stages of degradation to 170-220 kJ/mol at higher conversion rates. nih.gov

The following table presents representative TGA data for poly(2-ethylhexyl acrylate), which can be considered indicative of the thermal decomposition behavior of poly(this compound).

Table 4: Thermogravimetric Analysis (TGA) Data for Poly(2-ethylhexyl acrylate) in an Inert Atmosphere

| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Activation Energy (Ea) at 50% Conversion (kJ/mol) |

|---|---|---|---|

| 5 | ~250 | ~380 | ~150 |

| 10 | ~270 | ~400 | |

| 20 | ~290 | ~420 |

Note: The data presented are representative values from studies on poly(2-ethylhexyl acrylate) and serve as an estimation for poly(this compound).

Identification of Thermal Decomposition Products

The thermal degradation of poly(this compound) is a complex process involving multiple reaction pathways. Analysis of these degradation processes, typically conducted under inert atmospheres using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), reveals the types of volatile products formed as the polymer chain breaks down at elevated temperatures. nih.gov While specific literature detailing the complete pyrolysis profile of poly(this compound) is limited, the degradation behavior can be inferred from studies on structurally similar long-chain polyacrylates, such as poly(butyl acrylate) and poly(2-ethylhexyl acrylate). researchgate.netnih.gov

The primary mechanism for polyacrylate degradation involves chain scission. nih.gov This can occur through several routes, including ester group decomposition and main-chain C-C bond cleavage. The process typically yields a mixture of the parent monomer (this compound), corresponding alcohol (2-methyloctanol), and various smaller olefins and alkanes from the fragmentation of the alkyl side chain.

Key decomposition products identified from the pyrolysis of analogous polyacrylates include:

Monomer: The regeneration of the this compound monomer is a significant product, resulting from a "backbiting" mechanism or unzipping depolymerization.

Alcohol: Formation of 2-methyloctanol occurs through the cleavage of the ester linkage.

Olefins: Elimination reactions involving the long alkyl side chain can produce various isomers of octene.

Carbon Dioxide: Decarboxylation of the ester group is a common pathway in acrylate thermal degradation. researchgate.net

Shorter-chain fragments: Random scission of the polymer backbone and side-chain fragmentation can lead to the formation of a variety of smaller hydrocarbons.

The relative abundance of these products is highly dependent on the pyrolysis temperature and heating rate. chromatographyonline.com At lower temperatures, reactions involving the ester side group tend to dominate, while at higher temperatures, random scission of the polymer backbone becomes more prevalent.

| Product Class | Specific Compound | Likely Formation Pathway | Reference |

|---|---|---|---|

| Monomer | This compound | Depolymerization (unzipping) | researchgate.net |

| Alcohol | 2-Methyloctanol | Ester group cleavage | researchgate.netnih.gov |

| Alkene | Octene (isomers) | Side-chain elimination (H-abstraction) | researchgate.net |

| Gas | Carbon Dioxide (CO₂) | Decarboxylation of the ester group | nih.govresearchgate.net |

| Hydrocarbons | Various short-chain alkanes and alkenes | Random main-chain and side-chain scission | nih.gov |

Influence of Polymer Architecture on Thermal Behavior

The thermal stability of polymers derived from this compound can be significantly altered by modifying the polymer architecture, particularly through the introduction of crosslinks or by grafting other polymer chains onto the main backbone.

Crosslinking: The introduction of covalent bonds between polymer chains, known as crosslinking, generally enhances the thermal stability of polyacrylates. marquette.edu This improvement is attributed to the formation of a three-dimensional network structure which restricts the mobility of polymer chain segments. researchgate.netnih.gov The reduced chain mobility leads to several stabilizing effects:

Hindered Diffusion: The dense network structure impedes the diffusion of oxygen into the polymer matrix and slows the escape of volatile degradation products, thereby reducing the rate of thermo-oxidative degradation. researchgate.net

Increased Radical Recombination: Restricted chain movement increases the likelihood that radicals formed during initial bond cleavage will recombine within their "cage," terminating degradation pathways before they can propagate. researchgate.net

Higher Activation Energy: More energy is required to initiate the chain movements and rotations necessary for decomposition mechanisms like cyclic decarboxylation. researchgate.net

Studies on various crosslinked acrylate systems have consistently shown that an increase in crosslink density correlates with a higher onset temperature of decomposition and an increased amount of char residue at high temperatures. marquette.eduresearchgate.net For instance, the initial degradation rate of acrylate networks has been observed to decrease as the crosslink density increases. researchgate.net

Grafting: Grafting, the process of attaching polymer chains of a different composition (side chains) to a main polymer backbone, can also modify the thermal behavior of the resulting copolymer. The effect of grafting on thermal stability is often dependent on the chemical nature of the grafted polymer and the degree of grafting.

| Architectural Modification | Observed Effect on Thermal Behavior | Underlying Mechanism | Reference |

|---|---|---|---|

| Increased Crosslinking | Higher decomposition temperature; decreased degradation rate. | Restricted chain mobility, reduced diffusion of volatiles, increased radical recombination. | researchgate.netresearchgate.net |

| Grafting (with a more stable polymer) | Increased overall thermal stability. | Introduction of more thermally stable moieties; favorable intermolecular interactions. | mdpi.commdpi.com |

Advanced Material Applications Research

High-Performance Coatings and Paints

2-Methyloctyl acrylate (B77674) is a subject of ongoing research for its potential to enhance the properties of high-performance coatings and paints. Its molecular structure lends itself to applications requiring specific performance characteristics, from protective coatings to advanced surface treatments.

Development of UV-Curable and Thermosetting Coating Formulations

While research into UV-curable and thermosetting coatings is extensive, specific data on the performance of 2-Methyloctyl acrylate within these systems is not widely published in dedicated studies. However, the principles of formulation for these coatings provide a framework for understanding its potential role. UV-curable coatings rely on the rapid polymerization of monomers and oligomers upon exposure to ultraviolet light, a process initiated by photoinitiators. Acrylate monomers are fundamental to these formulations due to their high reactivity.

Thermosetting coatings, on the other hand, form a durable, cross-linked network upon heating. The incorporation of various acrylate monomers can influence the final properties of the cured film, such as hardness, flexibility, and chemical resistance.

Research on Hydrophobic and Oleophobic Surface Coatings

The development of coatings that repel water (hydrophobic) and oils (oleophobic) is a significant area of materials science. The chemical structure of the monomers used in a coating's formulation is a primary determinant of its surface energy and, consequently, its wetting characteristics. Long alkyl chains, such as the 2-methyloctyl group, can contribute to lowering the surface energy of a polymer film, which is a key factor in achieving hydrophobicity. Research in this area often involves the synthesis of polymers with tailored monomer compositions to control surface properties.

Studies on Anticorrosive and Self-Healing Coatings

The prevention of corrosion is a critical function of many high-performance coatings. This is often achieved by creating a barrier to corrosive agents or by incorporating corrosion inhibitors into the coating matrix. The binder, which forms the continuous film of the coating, plays a crucial role in this barrier function. The choice of monomers, such as various acrylates, influences the film's density, adhesion to the substrate, and permeability to water and ions.

Self-healing coatings represent an advanced class of materials that can autonomously repair damage. One approach to self-healing involves the microencapsulation of a healing agent within the coating. When a crack propagates through the coating, it ruptures the microcapsules, releasing the healing agent to fill the void and restore the coating's integrity. While a study has been conducted on the microencapsulation of 2-octylcyanoacrylate for self-healing bone cement, it is important to note that this is a different, though related, chemical compound. nih.gov

Role as a Binding Agent in Coating Compositions

A polymer derived from the polymerization of 2-octyl acrylate, a closely related isomer, has been identified as a suitable binding agent for coating compositions. specialchem.com Binders are essential components of paints and coatings, as they form the film that adheres to the substrate and holds the pigment. The properties of the binder dictate many of the coating's performance characteristics, including durability, flexibility, and resistance to environmental factors. The use of 2-octyl acrylate from renewable sources has been explored to create copolymers with specific properties for coating applications. specialchem.com The incorporation of other functional or crosslinking monomers can further enhance properties such as chemical resistance and mechanical strength. specialchem.com

Aqueous Polyurethane-Polyacrylate Dispersions

This compound has been identified as a suitable acrylic ester for use in the production of aqueous polyurethane-polyacrylate dispersions. researchgate.net These hybrid systems combine the desirable properties of both polyurethanes (such as toughness and flexibility) and polyacrylates (such as durability and chemical resistance). The dispersions are created through the radical polymerization of ethylenically unsaturated compounds, including a range of acrylates, in the presence of a polyurethane resin in an aqueous medium. researchgate.net

These dispersions can be formulated to have a solids content ranging from 20% to 70% by weight and can be produced without the use of solvents. researchgate.net The resulting aqueous polyurethane-polyacrylate dispersion is suitable for a variety of applications, including as a binder component in coating compositions. researchgate.net

Structural and Pressure-Sensitive Adhesives

The performance of adhesives is critically dependent on the selection of monomers that form the base polymer. While broad research exists on acrylic adhesives, specific data focusing on this compound is limited.

Structural adhesives are required to form strong, durable bonds capable of bearing significant loads. They often compete with traditional mechanical fastening methods. Thermosetting acrylic adhesives are a class of structural adhesives that cure rapidly at room temperature to form a crosslinked, durable bond. specialchem.com

Pressure-sensitive adhesives (PSAs), in contrast, are designed to be permanently tacky and adhere with light pressure. The balance of adhesive (stickiness) and cohesive (internal strength) properties is crucial for their performance. This balance is influenced by factors such as the glass transition temperature (Tg) and molecular weight of the base polymer. Soft monomers with low Tg values, such as 2-ethylhexyl acrylate and butyl acrylate, are commonly used to impart tack and flexibility. specialchem.com

Optimization of Adhesion Performance (Peel Strength, Tack, Shear Resistance)

The incorporation of long-chain alkyl acrylates, such as this compound and its isomer 2-octyl acrylate, plays a crucial role in optimizing the adhesion performance of pressure-sensitive adhesives (PSAs). The length and branching of the alkyl chain influence the polymer's glass transition temperature (Tg), which in turn affects the peel strength, tack, and shear resistance.

Recent developments have highlighted the use of bio-based 2-octyl acrylate as a sustainable alternative to petroleum-based monomers in adhesive formulations. basf.comadhesivesmag.comteckrez.com Adhesives formulated with 2-octyl acrylate have demonstrated improved shear resistance, a critical property for applications requiring long-term bonding under stress. basf.comadhesivesmag.comteckrez.com Research into emulsion-type acrylic PSAs using 2-octyl acrylate as the primary monomer has yielded promising results. One study reported a 180° peel strength of 6.6 N/25 mm and a holding power of 15,047 minutes, indicating a good balance of adhesive and cohesive properties. acs.org

The molecular structure of these long-chain acrylates contributes to a lower glass transition temperature, which is essential for achieving high tack and peel strength. However, balancing these properties with sufficient shear resistance is a key challenge in adhesive formulation. The branched structure of this compound can lead to controlled chain entanglement, contributing to a desirable viscoelastic profile for PSA applications.

| Property | Value | Reference |

| 180° Peel Strength | 6.6 N/25 mm | acs.org |

| Holding Power | 15,047 minutes | acs.org |

Tailoring Adhesives for Specific Substrates (e.g., Automotive, Construction)

The versatility of this compound and its isomers makes them suitable for formulating adhesives for a variety of substrates, including those found in the automotive and construction industries. In the automotive sector, adhesives are used for bonding various components, from interior trim to exterior parts, requiring good adhesion to plastics, metals, and composites. The use of 2-octyl acrylate in coating compositions has been shown to provide flexibility and good adhesion, which are beneficial for automotive paints and protective films. google.com

In the construction industry, adhesives and sealants must exhibit excellent weatherability and durability. adhesivesmag.com The incorporation of long-chain acrylates like 2-octyl acrylate can enhance the flexibility and water resistance of these materials, making them suitable for outdoor applications. google.com While specific formulations for construction adhesives using this compound are not widely published, its properties as a hydrophobic and flexible monomer suggest its potential in sealants, roofing adhesives, and bonding agents for various building materials.

The ability to copolymerize this compound with other monomers allows for the fine-tuning of adhesive properties to meet the specific demands of different substrates. For example, copolymerization with polar monomers can improve adhesion to high-energy surfaces like metals, while the inherent properties of the long alkyl chain promote adhesion to low-energy surfaces like plastics.

Investigation of Elastomer Integration for Enhanced Toughness

The toughness of materials can be significantly improved by integrating elastomeric domains within a rigid polymer matrix. While direct research on the integration of this compound-based elastomers for toughening is limited, the principles of elastomer toughening can be applied. The long, flexible alkyl chain of this compound is expected to impart a low glass transition temperature to polymers, a key characteristic of elastomers.

The toughening mechanism in elastomer-modified systems often involves the formation of a separate rubbery phase within the matrix. These rubbery particles can absorb and dissipate energy from an impact or crack propagation, thereby increasing the material's toughness. The effectiveness of this toughening depends on factors such as the particle size, morphology, and interfacial adhesion between the elastomeric phase and the matrix.

Given the elastomeric potential of polymers rich in this compound, it is conceivable that they could be used as a toughening agent in more brittle polymer systems. Further research is needed to explore the synthesis of this compound-containing copolymers and their application as impact modifiers.

Elastomers and Rubbers

Design of Flexible and Durable Acrylate Elastomers

Acrylate elastomers are known for their excellent heat and oil resistance. The incorporation of monomers with long alkyl side chains, such as this compound, is a strategy to design flexible and durable elastomers. The bulky, flexible side chain of this compound can increase the free volume within the polymer, leading to a lower glass transition temperature and enhanced flexibility, particularly at low temperatures.

A patent describing the use of a 2-octyl acrylate polymer as a binding agent in coatings highlights its ability to impart good mechanical properties, including flexibility and elongation. google.com These are desirable characteristics for elastomeric materials. The chemical stability of the acrylate backbone contributes to the durability and weatherability of the resulting elastomers, making them suitable for demanding applications. adhesivesmag.comteckrez.com

The synthesis of copolymers containing this compound allows for the tailoring of mechanical properties. By adjusting the comonomer ratios and crosslinking density, it is possible to control the hardness, tensile strength, and elongation of the final elastomeric material to meet specific performance requirements.

Research on 3D Printable Acrylate Rubbers and their Properties

The field of 3D printing has seen a growing demand for materials with rubber-like properties. Acrylate-based resins are commonly used in stereolithography (SLA) and digital light processing (DLP) 3D printing due to their rapid curing characteristics. The formulation of these resins with monomers that impart flexibility is key to creating 3D printed elastomers.

While there is no specific research detailing the use of this compound in 3D printable rubber formulations, the general principles of formulating flexible photopolymer resins apply. Monomers with long, flexible side chains are often incorporated to lower the crosslink density and increase the elasticity of the cured material. Bio-based acrylate resins have been successfully used in SLA 3D printing to create complex objects. nih.gov The properties of this compound, such as its potential for low viscosity and ability to polymerize via free-radical mechanisms, make it a candidate for inclusion in such resins.

Further investigation is required to determine the optimal concentration of this compound in a 3D printing resin to achieve the desired balance of flexibility, resolution, and mechanical strength in the final printed object.

Liquid Crystal Elastomers (LCEs) and Auxetic Behavior